molecular formula C12H15NO2 B016957 4-methyl-3-oxo-N-phenylpentanamide CAS No. 124401-38-3

4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B016957
M. Wt: 205.25 g/mol
InChI Key: ADHRFDCBLJVNFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methyl-3-oxo-N-phenylpentanamide involves transforming methyl isobutyryl acetate into the desired compound via a reaction with aniline. This process includes steps such as Knoevenagel condensation with benzaldehyde, followed by Stetter reaction with p-fluorobenzaldehyde, leading to the final molecule. This synthetic route is accessible and yields reasonable results. The structures of the main intermediates were confirmed by 1H NMR, showcasing the compound's versatile synthetic accessibility and its role as a key intermediate in the synthesis of complex molecules like atorvastatin (Zhou Kai, 2010).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and NMR spectroscopy, play a crucial role in confirming the compound's configuration and the position of its functional groups. However, specific studies focusing on the detailed molecular structure analysis of 4-methyl-3-oxo-N-phenylpentanamide were not directly found in the provided research. Typically, these analyses would reveal the compound’s stereochemistry and electronic structure, crucial for understanding its reactivity and interactions.

Chemical Reactions and Properties

The chemical reactivity of 4-methyl-3-oxo-N-phenylpentanamide involves various reactions, including but not limited to, condensation, oxidation, and cyclization. These reactions are foundational for synthesizing pharmacologically relevant compounds and intermediates. For example, its use in synthesizing atorvastatin intermediates highlights its importance in medicinal chemistry and the development of cholesterol-lowering drugs (Zhang Yi-fan, 2010).

Scientific Research Applications

  • Synthesis of Atorvastatin Lactone

    • Field: Pharmaceutical Chemistry
    • Application: This compound is used in the synthesis of atorvastatin lactone, a precursor to the antihyperlipidemic drug atorvastatin calcium .
    • Method: The synthesis involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions .
    • Results: The process affords atorvastatin lactone in 38% overall yield .
  • Preparation of 4-methyl-3-oxo-N-phenylpentanamide

    • Field: Organic Chemistry
    • Application: This compound is synthesized as a chemical intermediate .
    • Method: The synthesis involves a reaction with methyl isobutyrylacetate and ethylenediamine at 100℃ for 5 to 6 hours .
    • Results: The process yields 4-methyl-3-oxo-N-phenylpentanamide in 99.0% yield and 99.5% HPLC content .

Safety And Hazards

The safety information for 4-methyl-3-oxo-N-phenylpentanamide indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHRFDCBLJVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436892
Record name 4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-oxo-N-phenylpentanamide

CAS RN

124401-38-3
Record name 4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A three-necked, 12-L round-bottom flash equipped with a mechanical stirrer, a thermometer and set up for distillation is charged with 2.6 L of toluene, 1.73 kg (12 mol) of methyl 4-methyl-3-oxopentanoate and 72 g (1.18 mol) of ethylene diamine. The mixture is heated to 80° C. and charged with 0.49 kg of aniline. The mixture is brought to reflux and distillation started. After 40 minutes a further 0.245 kg of aniline is charged and at 40 minute intervals a further two portions of aniline (0.245 and 0.25 kg) are charged. Distillation is continued for a further one to five hours until a total of 985 mL of solvent is removed. The solution is stirred at room temperature for 16 hours and a further 550 mL of solvent is removed by vacuum distillation (using approximately 85 mm Hg). The mixture is cooled and 2 L of water is charged to provide an oil. The mixture is warmed to 40° C. and a further 1.0 L of water is charged. Seven hundred milliliters of toluene-water mixture is removed by vacuum distillation (approximately 20 mm Hg). Two liters of water is charged and the mixture is allowed to stand for 10 days. The product is isolated by filtration and washed with three portions of hexane. Drying in vacuo gives 1.7 kg of 4-methyl-3-oxo-N-phenylpentanamide as a hydrate; mp 46.5°-58.8° C.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
reactant
Reaction Step Two
Quantity
1.73 kg
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0.49 kg
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three-necked, 12 L round bottom flask equipped with a mechanical stirrer, a thermometer, and set up for distillation was charged with 2.6 L of toluene, 1.73 kg (12 mol) of methyl 4-methyl-3-oxopentanoate and 72 g (1.18 mol) of ethylenediamine. The mixture was heated to 80° C. and charged with 0.49 kg of aniline. The mixture was brought to reflux and distillation was started. After 40 minutes, a further 0.245 kg of aniline was charged and, at 40 minute intervals, a further two portions of aniline (0.245 and 0.25 kg) were charged. Distillation was continued for a further 1 to 5 hours until a total of 985 mL of solvent was removed. The solution was stirred at room temperature for 16 hours, and a further 550 mL of solvent was removed by vacuum distillation (at approximately 85 mm Hg). The mixture was cooled, and 2 L of water was charged to provide an oil. The mixture was warmed to 40° C., and a further 1.0 L of water was charged. Seven hundred milliliters of toluene/water mixture was removed by vacuum distillation (approximately 20 mm Hg). Two liters of water were charged, and the mixture allowed to stand for 10 days. The product was isolated by filtration and washed with three portions of hexane. Drying in vacuo gave 1.7 kg of 4-methyl-3-oxo-N-phenylpentanamide as a hydrate; mp 46.5-58.8° C.
Quantity
2.6 L
Type
reactant
Reaction Step One
Quantity
1.73 kg
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.49 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
AA Naidu - Organic Communications, 2017 - acgpubs.org
… -oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (19),… further reacted with 4-methyl-3-oxo-N-phenylpentanamide (16) … )-4-methyl-3-oxo-N-phenylpentanamide (19)(Scheme 5). …
Number of citations: 1 www.acgpubs.org
F Zhou, J Huang - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C26H24FNO3, is a critical intermediate of a selective and competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG–CoA) reductase. …
Number of citations: 10 scripts.iucr.org
JY Huang, F Zhou - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… The title compound, C 26 H 23 F 2 NO 3 , was synthesized by the reaction of 2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide and 4-fluorobenzaldehyde. The dihedral …
Number of citations: 10 scripts.iucr.org
A PRAJAPATI, V VERMA - researchgate.net
… A mixture of 4-Methyl-3-oxo-N-phenylpentanamide (2.05 gm, 0.01 mol) and concentrated sulphuric acid was heated to 60-70 oC for 5 hrs. Cool the reaction mixture and slowly pour into …
Number of citations: 0 www.researchgate.net
V Estévez, M Villacampa, JC Menéndez - Organic Chemistry Frontiers, 2014 - pubs.rsc.org
… The Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-…
Number of citations: 28 pubs.rsc.org
RS Thombal, ST Kim, MH Baik, YR Lee - Chemical Communications, 2019 - pubs.rsc.org
… , the reactions of 1a, 1c, and 1i with 3-oxo-N-phenylhexanamide (2c) provided the products 4d–4f with yields ranging from 82–92%, and that of 4-methyl-3-oxo-N-phenylpentanamide (…
Number of citations: 14 pubs.rsc.org
F Li, X Chen, S Liang, Z Shi, P Li, W Li - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… Particularly, the reaction of 4-methyl-3-oxo-N-phenylpentanamide 2h also furnished the desired 1,6-adduct 3ah in 81% yield with 86% ee and >20 [thin space (1/6-em)] : [thin space (1/6-…
Number of citations: 22 pubs.rsc.org
HW Lee, YM Kim, CL Yoo, SK Kang… - Biomolecules & …, 2008 - koreascience.kr
… 4Methyl-3-oxo-N-phenylpentanamide (3) is obtained by heating a mixture of 4-methyl-3-oxopentanoic acid methyl ester (2) with aniline and ethylene diamine in toluene. Knoevenagel …
Number of citations: 16 koreascience.kr
A Ying, L Wang, F Qiu, H Hu, J Yang - Comptes Rendus Chimie, 2015 - Elsevier
… the condensation reaction of benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide (II) in … the reaction between benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide (II) in water …
Number of citations: 32 www.sciencedirect.com
VN Bhadani, PA Patel, HD Purohit… - International Letters of …, 2015 - researchgate.net
… A mixture of 4-(difluoromethoxy)-3-hydroxybenzaldehyde (0.5gm, 2.65 mol), 4-methyl-3-oxoN-phenylpentanamide (0.5gm, 5.45 mol) and thiourea (0.20 gm, 2.04 mol) with 2-3 drops of …
Number of citations: 2 www.researchgate.net

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